2-bromo-1-isopropyl-3-methylbenzene
Description
2-Bromo-1-isopropyl-3-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group
Properties
IUPAC Name |
2-bromo-1-methyl-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYTXCBACOLGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271066 | |
| Record name | 2-Bromo-1-methyl-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65232-56-6 | |
| Record name | 2-Bromo-1-methyl-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65232-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-isopropyl-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-3-methylbenzene (also known as cumene) using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:
- Bromination:
- Reactants: 1-isopropyl-3-methylbenzene, bromine (Br₂)
- Catalyst: Iron(III) bromide (FeBr₃)
- Conditions: Room temperature, inert atmosphere
- Reaction:
C₉H₁₂+Br₂FeBr₃C₉H₁₁Br+HBr
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropyl-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form 1-isopropyl-3-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution:
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxy-1-isopropyl-3-methylbenzene, 2-cyano-1-isopropyl-3-methylbenzene, or 2-amino-1-isopropyl-3-methylbenzene.
Oxidation: Formation of this compound ketone or 2-bromo-1-isopropyl-3-methylbenzoic acid.
Reduction: Formation of 1-isopropyl-3-methylbenzene.
Scientific Research Applications
2-Bromo-1-isopropyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-bromo-1-isopropyl-3-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing for the substitution of the bromine atom with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-3-isopropylbenzene: Similar structure but with different positions of the substituents.
2-Bromo-1-isopropyl-4-methylbenzene: Similar structure with the methyl group in the para position relative to the bromine atom.
1-Bromo-2-isopropyl-3-methylbenzene: Similar structure with the bromine atom in the ortho position relative to the isopropyl group.
Uniqueness
2-Bromo-1-isopropyl-3-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it undergoes. The presence of both an isopropyl group and a methyl group on the benzene ring provides steric hindrance and electronic effects that can affect the outcome of chemical reactions.
Biological Activity
2-Bromo-1-isopropyl-3-methylbenzene, also known as a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzene ring with three substituents:
- Bromine atom at the second position.
- Isopropyl group at the first position.
- Methyl group at the third position.
This unique structure influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various strains of bacteria and fungi, showing promising results in inhibiting their growth. For instance, studies have reported that this compound can effectively combat pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism through which this compound exerts its biological effects is primarily through nucleophilic substitution reactions . The bromine atom can be replaced by various nucleophiles, which can lead to the formation of more reactive species capable of interacting with biological macromolecules such as proteins and nucleic acids .
Additionally, the compound may act as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes involved in drug metabolism. This interaction could enhance its therapeutic potential by modifying the metabolic pathways of co-administered drugs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A comparative study involving various brominated compounds found that this compound had superior antimicrobial activity compared to its non-brominated analogs. The study highlighted its potential use in developing new antibacterial agents.
- Enzyme Inhibition Research : Another research focused on the enzyme inhibition profile of this compound, revealing that it significantly inhibited cytochrome P450 enzymes. This finding suggests that it could be explored for applications in pharmacology to enhance drug efficacy or reduce toxicity .
- Synthesis of Derivatives : Investigations into the synthesis of derivatives from this compound demonstrated that modifications to its structure could lead to compounds with enhanced biological activities. These derivatives were tested for their cytotoxic effects against cancer cell lines, revealing promising results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
